8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
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Overview
Description
Synthesis Analysis
Synthesis of a compound involves a series of chemical reactions to construct the complex structure of the compound from simpler substances1. The process often involves various techniques such as wet chemistry2 and thermal transitions of homopolymers1.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used. Computational methods, such as density functional theory (DFT), are also used to predict molecular structures34.Chemical Reactions Analysis
Chemical reactions analysis involves studying how a compound reacts with other substances. This can involve studying redox reactions5, rearrangement reactions6, and other types of chemical reactions7.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and other characteristics. These properties can be determined through various experimental techniques and are important for understanding how the compound behaves under different conditions111213.Scientific Research Applications
Structural Analysis and Molecular Frameworks
The crystal structure of related triazaoxatricyclodecadiene derivatives demonstrates the complexity and versatility of these compounds. These studies provide insights into the molecular frameworks that can be built using such a complex compound. The understanding of these structures is crucial for applications in materials science and organic synthesis (Gelli et al., 1994).
Potential in Material Science and Organic Synthesis
The research into related compounds such as 3,10-Bis[2-(2-pyridinyl)ethyl]-4,9-dimethyl-5,8-diazadodeca-4,8-diene-2,11-dione tetrahydrate reveals their potential in the development of materials with unique properties. These findings may inspire further research into the application of the specified compound in creating new materials (Nathan & Silver, 1997).
Application in Energetic Materials
The creation of novel energetic moieties, as seen in the synthesis of pentazadienes, highlights the potential of using complex cyclic compounds for developing high-energy materials. This research path could provide a foundation for the use of "8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione" in similar applications (Wang et al., 2017).
Role in Synthetic Chemistry
Investigations into similar structures, such as the synthesis and molecular structure of substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraenes, demonstrate the compound's relevance in synthetic chemistry. These studies can lead to the development of new synthetic pathways and the discovery of novel compounds (Soldatenkov et al., 1996).
Safety And Hazards
Safety and hazard analysis involves assessing the potential risks associated with a compound. This can include its toxicity, flammability, environmental impact, and other potential hazards141516.
Future Directions
properties
IUPAC Name |
8-(4-ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-10-5-7-11(8-6-10)13-14-12(9-26-18(14)24)20-16-15(13)17(23)22(3)19(25)21(16)2/h5-8,13,20H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNUTNGAOTIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4794459 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.